4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
The compound "4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one" is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological activities. Pyrazolones are characterized by a 5-membered ring structure containing two nitrogen atoms and one ketone group. They are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of pyrazolone derivatives can be achieved through various methods. For instance, a one-pot reaction involving 3-methyl-1-phenylpyrazol-5-one, mesyl azide, and K2CO3 in a methanol or dichloromethane solution can yield substituted pyrazolones . Another effective route for the synthesis of substituted pyrazoles is through a 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Additionally, a green and efficient one-pot synthesis catalyzed by ammonium acetate has been developed for the synthesis of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives .
Molecular Structure Analysis
The molecular structure of pyrazolone derivatives can be confirmed using various spectroscopic methods such as NMR, IR, mass spectrometry, and single-crystal X-ray diffraction studies. For example, the crystal structure of a related compound was determined at 150 K, revealing extensive delocalization in the central O–C–C–N–C–C–O fragment of the molecule . The crystal structure of another pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
Pyrazolone derivatives can undergo various chemical reactions, including condensation reactions to form new compounds. For instance, a novel pyrazolone was prepared via condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one . Another example is the synthesis of 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one via a three-component condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolone derivatives can be influenced by their molecular structure. For example, the presence of substituents on the pyrazolone ring can affect the compound's solubility, melting point, and reactivity. The antioxidant properties of these compounds can be evaluated through methods such as DPPH and hydroxyl radical scavenging . Additionally, the binding ability towards metal ions, such as copper(II), can be investigated, as seen in the formation of a dark red complex characterized by various spectroscopic techniques .
Scientific Research Applications
Structural Analysis and Tautomeric Studies
- Structural Insights and Tautomerism :
- Research has shown that various derivatives of 1,2-dihydro-3H-pyrazol-3-one demonstrate intriguing structural and tautomeric properties. For instance, in a study of 4-benzoyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one oxime, it was observed that this compound predominantly exists as a 4-enaminopyrazolone tautomer in solution. This research provides insights into the structural versatility and stability of such compounds (Holzer et al., 2003).
Synthesis and Reactivity Studies
- Synthesis and Chemical Reactivity :
- The synthesis process of pyrazol-3-one derivatives, including the generation of spiro-fused heterocyclic systems, has been extensively studied. For example, the reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles with hydroxylamine has been shown to yield compounds with significant structural and chemical properties (Holzer et al., 2003).
Applications in Environmental Chemistry and Green Chemistry
- Environmentally Friendly Synthesis :
- The potential of 1,2-dihydro-3H-pyrazol-3-one derivatives in environmentally friendly chemistry has been explored. For instance, their synthesis using cellulose sulfuric acid, a biodegradable and eco-friendly catalyst, highlights the compound's compatibility with green chemistry principles (Mosaddegh et al., 2010).
Pharmaceutical Research and Potential Applications
- Pharmaceutical Research :
- In pharmaceutical research, pyrazol-3-one derivatives have been examined for their potential biological activities, such as antimicrobial properties. A study on the synthesis of pyranopyrazole, pyrazolopyrazole, and other derivatives of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that some of these compounds exhibited significant antimicrobial activity against various microbial strains (Abdelrahman et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-hydroxyethyl)-5-methyl-1,2-dihydropyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h9H,2-3H2,1H3,(H2,7,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBJHPDVWKRAJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377097 | |
Record name | 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
CAS RN |
65287-96-9 | |
Record name | 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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